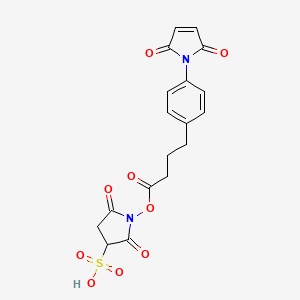
Sulphosuccinimidyl 4-(4-maléimidophényl)butyrate
Vue d'ensemble
Description
Sulphosuccinimidyl 4-(4-maleimidophenyl)butyrate is a water-soluble, heterobifunctional crosslinker. It contains N-hydroxysuccinimide (NHS) ester and maleimide reactive groups at opposite ends of a medium-length aromatic spacer arm. This compound is primarily used for covalent conjugation of amine- and sulfhydryl-containing molecules, making it a valuable tool in biochemical and molecular biology research .
Applications De Recherche Scientifique
Sulphosuccinimidyl 4-(4-maleimidophenyl)butyrate is widely used in various scientific research fields:
Chemistry: Used as a crosslinking agent to study protein-protein interactions.
Biology: Facilitates the conjugation of enzymes, antibodies, and other proteins to various surfaces or other biomolecules.
Medicine: Employed in the development of targeted drug delivery systems and diagnostic assays.
Industry: Utilized in the production of biosensors and other analytical devices
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sulphosuccinimidyl 4-(4-maleimidophenyl)butyrate involves the reaction of N-hydroxysuccinimide with 4-(4-maleimidophenyl)butyric acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Sulphosuccinimidyl 4-(4-maleimidophenyl)butyrate undergoes several types of reactions:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Addition Reactions: The maleimide group reacts with sulfhydryl groups to form stable thioether bonds
Common Reagents and Conditions
NHS Ester Reactions: Typically performed at pH 7-9 using primary amines.
Maleimide Reactions: Conducted at pH 6.5-7.5 with sulfhydryl-containing molecules
Major Products
Amide Bonds: Formed from the reaction of NHS ester with primary amines.
Thioether Bonds: Result from the reaction of maleimide with sulfhydryl groups
Mécanisme D'action
The compound exerts its effects through the formation of covalent bonds between its reactive groups and target molecules. The NHS ester reacts with primary amines to form amide bonds, while the maleimide group reacts with sulfhydryl groups to form thioether bonds. These reactions enable the stable conjugation of different biomolecules, facilitating various biochemical and molecular biology applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Succinimidyl 4-(4-maleimidophenyl)butyrate: Similar structure but lacks the sulfo group, making it less water-soluble.
Sulphosuccinimidyl 6-(4-azido-2-nitrophenylamino)hexanoate: Another water-soluble crosslinker with different reactive groups.
Sulphosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate: Contains a cyclohexane ring, providing different steric properties
Uniqueness
Sulphosuccinimidyl 4-(4-maleimidophenyl)butyrate is unique due to its water solubility, which allows for cell surface labeling and other applications where membrane impermeability is crucial. Its medium-length aromatic spacer arm also reduces steric hindrance, making it more efficient in crosslinking reactions .
Propriétés
IUPAC Name |
1-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O9S/c21-14-8-9-15(22)19(14)12-6-4-11(5-7-12)2-1-3-17(24)29-20-16(23)10-13(18(20)25)30(26,27)28/h4-9,13H,1-3,10H2,(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYRLCJMMJQUBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCC2=CC=C(C=C2)N3C(=O)C=CC3=O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437710 | |
| Record name | 1-({4-[4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]butanoyl}oxy)-2,5-dioxopyrrolidine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92921-26-1 | |
| Record name | 1-({4-[4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]butanoyl}oxy)-2,5-dioxopyrrolidine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulphosuccinimidyl 4-(4-maleimidophenyl)butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





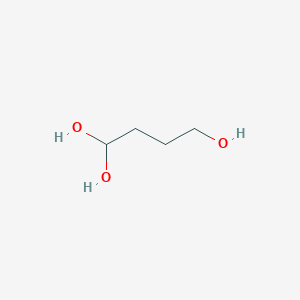
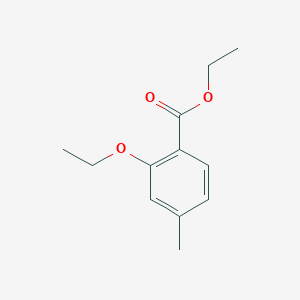


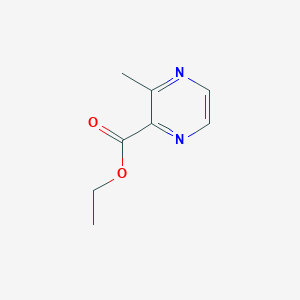

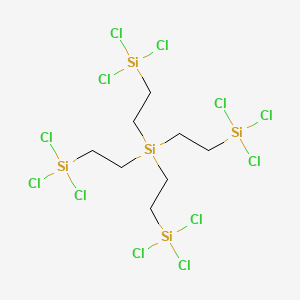
![Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/new.no-structure.jpg)



